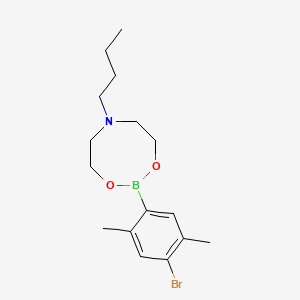
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane is a boron-containing compound known for its applications in organic synthesis. This compound is characterized by its unique structure, which includes bromine, methyl, and boronic acid functional groups. It is often used in various chemical reactions due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 4-bromo-2,5-dimethylphenylboronic acid with butylamine and a boron source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of advanced analytical techniques like NMR and HPLC ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, forming a methyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce methyl derivatives. Substitution reactions can result in a variety of functionalized compounds.
Applications De Recherche Scientifique
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug development and as a probe for biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron and bromine functional groups. The compound can form stable complexes with transition metals, facilitating catalytic reactions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,5-dimethylphenylboronic acid: This compound shares the bromine and methyl functional groups but lacks the dioxazaborocane structure.
4-Bromo-2,5-dimethylaniline: Similar in structure but contains an amino group instead of the boronic acid moiety.
Uniqueness
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane is unique due to its dioxazaborocane ring, which imparts specific reactivity and stability. This makes it particularly useful in catalytic and synthetic applications where other similar compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C16H25BBrNO2 |
|---|---|
Poids moléculaire |
354.1 g/mol |
Nom IUPAC |
2-(4-bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C16H25BBrNO2/c1-4-5-6-19-7-9-20-17(21-10-8-19)15-11-14(3)16(18)12-13(15)2/h11-12H,4-10H2,1-3H3 |
Clé InChI |
NGRDNCCSGYRGGF-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCN(CCO1)CCCC)C2=CC(=C(C=C2C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
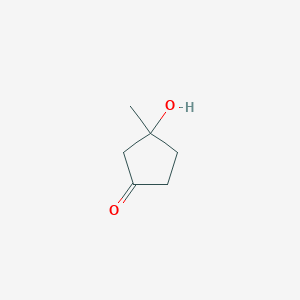

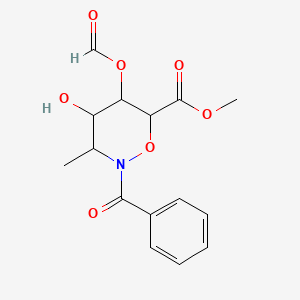
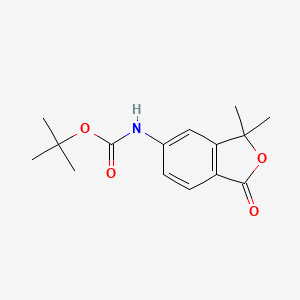
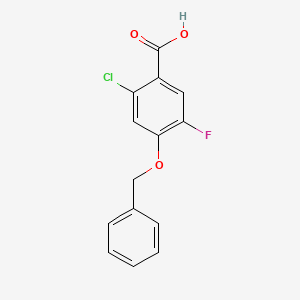
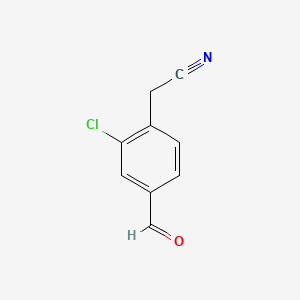
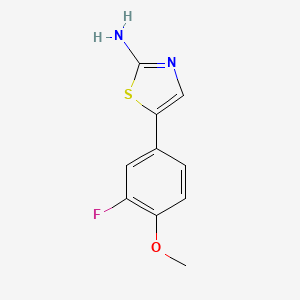

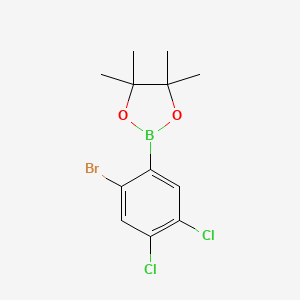
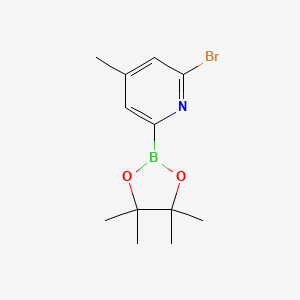
![(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14020669.png)

